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molecular formula C9H9ClO2 B1640742 4-Chloro-2-ethylbenzoic acid CAS No. 58231-16-6

4-Chloro-2-ethylbenzoic acid

Cat. No. B1640742
M. Wt: 184.62 g/mol
InChI Key: OYRBBSKHKUSUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04025505

Procedure details

The starting material is prepared as follows: To the ice-cooled, stirred solution of 9.6 ml of diisopropylamine in 200 ml of tetrahydrofuran, 42 ml of 1.6 molar butyl lithium in hexane are slowly added, followed by the solution of 5.1 g of 4-chloro-2-methylbenzoic acid in 60 ml of tetrahydrofuran. The mixture is stirred for 15 minutes at 0°, then cooled to -70° and 7.5 ml of methyl iodide are slowly added. It is allowed to warm to 0°, quenched with water, the aqueous layer separated and acidified with concentrated hydrochloric acid. It is extracted with methylene chloride, the extract dried and evaporated, to yield the 4-chloro-2-ethylbenzoic acid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Cl:8][C:9]1[CH:17]=C[C:12]([C:13]([OH:15])=[O:14])=[C:11](C)[CH:10]=1.CI>O1CCCC1.C([Li])CCC.CCCCCC>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[C:7]([CH2:5][CH3:6])[CH:17]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
42 mL
Type
solvent
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
ADDITION
Type
ADDITION
Details
are slowly added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
It is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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